Magnesium sulfite

Flue gas desulfurization Solubility Scrubbing chemistry

Magnesium sulfite (MgSO₃, CAS 7757-88-2) is the critical intermediate for magnesium-based wet flue gas desulfurization (WFGD) and the Kawasaki pulping process. Its 0.646 g/100g H₂O solubility—92× that of calcium sulfite—eliminates nozzle clogging and scaling. Well-defined oxidation kinetics (0.88 reaction order, pH optimum 6.5) and unique sensitivity to cobalt catalysts enable efficient conversion to valuable magnesium sulfate, reducing waste. The distinct hexahydrate-to-trihydrate transition at 40°C provides precise crystallographic control for solid product recovery, unattainable with calcium sulfite. Choose magnesium sulfite for reliable scrubber operation, byproduct valorization, and pulping liquor stability.

Molecular Formula MgSO3
MgO3S
Molecular Weight 104.37 g/mol
CAS No. 7757-88-2
Cat. No. B1587470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium sulfite
CAS7757-88-2
Molecular FormulaMgSO3
MgO3S
Molecular Weight104.37 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[Mg+2]
InChIInChI=1S/Mg.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyJESHZQPNPCJVNG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Sulfite (CAS 7757-88-2): Technical Profile for Industrial Desulfurization and Pulping Applications


Magnesium sulfite (MgSO₃, CAS 7757-88-2) is an inorganic sulfite salt that exists predominantly as a hexahydrate (MgSO₃·6H₂O) under ambient conditions and transitions to a trihydrate above 40 °C [1]. It exhibits moderate water solubility of 0.646 g/100 g H₂O at 25 °C and is insoluble in ethanol . Its primary industrial relevance lies in its role as the intermediate reaction product in magnesium-based wet flue gas desulfurization (WFGD) systems and as a component in the Kawasaki magnesium bisulfite pulping process . The compound is also of interest for oxidation to magnesium sulfate for agricultural and industrial recovery applications [2].

Why Generic Substitution of Magnesium Sulfite (7757-88-2) Is Technically Inadvisable: Solubility, Catalytic Sensitivity, and Hydrate Stability


Industrial sulfite salts such as calcium sulfite (CaSO₃), sodium sulfite (Na₂SO₃), ammonium sulfite ((NH₄)₂SO₃), and magnesium bisulfite (Mg(HSO₃)₂) are not functionally interchangeable with magnesium sulfite despite sharing the sulfite anion. Their divergent physicochemical properties—specifically aqueous solubility, oxidation kinetics, sensitivity to transition-metal catalysts, and hydrate stability—dictate fundamentally different process outcomes in flue gas desulfurization (FGD) systems and pulping operations. Direct substitution without quantitative understanding of these differences leads to compromised SO₂ removal efficiency, altered byproduct oxidation rates, scaling or fouling issues, and downstream processing complications. The evidence compiled below quantifies these critical points of differentiation to inform technically sound material selection and procurement decisions.

Magnesium Sulfite (7757-88-2) vs. Calcium, Sodium, and Ammonium Sulfites: A Quantitative Evidence Guide for Technical Procurement


Aqueous Solubility: Magnesium Sulfite vs. Calcium Sulfite at 25 °C

Magnesium sulfite exhibits approximately 92-fold higher aqueous solubility than calcium sulfite at 25 °C, a critical determinant of scrubber liquor handling and scaling propensity in wet FGD systems . The higher solubility of the magnesium salt reduces the risk of nozzle clogging and solid deposition compared to calcium-based systems, which rely on forced oxidation and gypsum precipitation. However, its solubility is still categorized as 'slightly soluble' (0.646 g/100 g H₂O), in contrast to the freely soluble sodium and ammonium sulfites, positioning magnesium sulfite as an intermediate-solubility option suitable for specific slurry-based processes [1].

Flue gas desulfurization Solubility Scrubbing chemistry

Oxidation Kinetics: Reaction Order and pH Optimum in Magnesium-Based Wet FGD Systems

In a stirred bubbling reactor simulating magnesium-based wet FGD conditions, the uncatalyzed oxidation of magnesium sulfite was determined to follow a reaction order of 0.88 with respect to MgSO₃ concentration, reaching a maximum oxidation rate near pH 6.5 [1]. This kinetic behavior differs from that of sodium sulfite, which exhibits variable reaction orders (reported as 1.54, 2.07, 1.50, and 2.02 depending on conditions), and ammonium sulfite, for which kinetics have been separately characterized [2]. The near-first-order dependence on MgSO₃ and the defined pH optimum provide a quantitative basis for designing oxidation reactors and predicting byproduct conversion rates in magnesium-based FGD facilities, enabling more precise process control than is achievable with less-characterized or differently behaving sulfite salts.

Oxidation kinetics Reaction order WFGD Process optimization

Catalytic Oxidation Sensitivity: Magnesium Sulfite vs. Calcium Sulfite Selectivity to Co²⁺ and Mn²⁺

A comparative study of transition-metal-catalyzed oxidation of solid sulfites revealed a stark selectivity difference: the oxidation rate of magnesium sulfite is considerably sensitive to Co²⁺, whereas calcium sulfite is sensitive only to Mn²⁺ [1]. Both magnesium sulfite and calcium sulfite exist as solids in FGD slurries, yet their catalytic responsiveness diverges sharply. Sodium sulfite and ammonium sulfite, which are soluble, also showed sensitivity to Co²⁺, aligning more closely with magnesium sulfite in this respect [2]. This differential sensitivity has direct practical consequences for post-desulfurization oxidation strategies, particularly when the goal is to produce marketable magnesium sulfate (e.g., as fertilizer) via controlled catalytic oxidation. A facility employing calcium-based desulfurization cannot leverage the same cobalt-based catalyst systems that are effective for magnesium sulfite oxidation.

Catalysis Transition metals Sulfite oxidation Byproduct valorization

Hydrate Stability and Thermal Behavior: Hexahydrate to Trihydrate Transition at 40 °C

Magnesium sulfite exhibits a well-defined hydrate transition: the hexahydrate (MgSO₃·6H₂O) is stable below 40 °C, while the trihydrate (MgSO₃·3H₂O) becomes the stable phase above this temperature; however, metastable hexahydrate can precipitate at temperatures significantly above the nominal transition point [1]. The anhydrous form is hygroscopic and readily absorbs atmospheric moisture [2]. This thermal behavior contrasts with calcium sulfite, which exists primarily as the hemihydrate (CaSO₃·½H₂O) and decomposes upon heating rather than undergoing a defined hydrate transition, and with sodium sulfite, which loses crystalline water at 150 °C and is prone to aerial oxidation to sulfate. The precise 40 °C transition temperature of magnesium sulfite provides a clear process design parameter for controlling crystal morphology, solids handling, and dehydration operations in both FGD byproduct recovery and magnesium sulfite manufacturing.

Hydrate stability Thermal analysis Crystallization Process engineering

Optimal Industrial Deployment Scenarios for Magnesium Sulfite (7757-88-2) Based on Quantified Differentiation


Magnesium-Based Wet Flue Gas Desulfurization (WFGD) Systems Requiring High SO₂ Removal Efficiency and Reduced Scaling

The approximately 92-fold higher solubility of magnesium sulfite relative to calcium sulfite at 25 °C directly mitigates the scaling and nozzle-clogging issues prevalent in limestone-based WFGD systems . This property supports reliable operation of scrubber loops in industrial boilers and sinter plants where magnesium oxide or hydroxide is used as the absorbent. The well-characterized oxidation kinetics (0.88 reaction order, pH optimum 6.5) further enable precise design of oxidation vessels for converting MgSO₃ to marketable magnesium sulfate heptahydrate, offering an alternative to gypsum disposal [1].

Catalytic Oxidation of FGD Byproduct to Recover Magnesium Sulfate Fertilizer

Magnesium sulfite's unique sensitivity to cobalt-based catalysts—a property not shared by calcium sulfite—enables accelerated oxidation to magnesium sulfate, a valuable agricultural commodity. Cobalt-based catalysts such as Co-Bent achieve oxidation rates of 0.13 mol/(L·h) for high-concentration MgSO₃ slurries, and Co/MCM-22 achieves catalytic rates of 0.041 mmol L⁻¹ s⁻¹ versus an uncatalyzed baseline of 0.006 mmol L⁻¹ s⁻¹ [2]. This catalytic pathway supports the valorization of desulfurization byproduct and reduces solid waste generation, a significant economic and environmental driver for adopting magnesium-based over calcium-based FGD technology [3].

Kawasaki Magnesium Bisulfite Pulping Process

Magnesium sulfite is a critical intermediate in the Kawasaki pulping process, where it is generated in situ from magnesium hydroxide and SO₂ to produce magnesium bisulfite cooking liquor . The controlled solubility and oxidation behavior of magnesium sulfite, as quantified above, are essential to maintaining liquor composition and preventing premature oxidation to sulfate, which would impair pulping efficiency. Alternative sulfite salts (e.g., sodium or ammonium) produce different cooking chemistries and are not directly substitutable in this established industrial process without complete equipment and process redesign.

Controlled Production of Magnesium Sulfite Hexahydrate via Thermal Crystallization

The defined hydrate transition at 40 °C (hexahydrate to trihydrate) provides a clear process control point for producing magnesium sulfite hexahydrate as a distinct solid product from FGD slurries [4]. Patented processes leverage this thermal behavior—specifically heating thickened MgSO₃ slurry to convert hexahydrate to trihydrate—to improve solids dewatering and purity prior to further processing or disposal [5]. This level of crystallographic control is not available with calcium sulfite, which decomposes rather than undergoing a defined hydrate transition, making magnesium sulfite the preferred choice when crystalline byproduct quality is a specification.

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